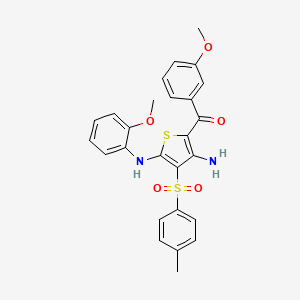

5-(3-methoxybenzoyl)-N2-(2-methoxyphenyl)-3-(4-methylbenzenesulfonyl)thiophene-2,4-diamine

Description

5-(3-Methoxybenzoyl)-N2-(2-methoxyphenyl)-3-(4-methylbenzenesulfonyl)thiophene-2,4-diamine is a thiophene-based heterocyclic compound characterized by three key substituents:

- 3-Methoxybenzoyl group at position 5 of the thiophene ring.

- 2-Methoxyphenyl group at the N2 position.

- 4-Methylbenzenesulfonyl group at position 2.

The methoxy and sulfonyl groups in this compound suggest enhanced solubility and bioavailability compared to non-polar analogs, while the methylbenzenesulfonyl moiety may influence steric and electronic interactions in biological targets .

Properties

IUPAC Name |

[3-amino-5-(2-methoxyanilino)-4-(4-methylphenyl)sulfonylthiophen-2-yl]-(3-methoxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N2O5S2/c1-16-11-13-19(14-12-16)35(30,31)25-22(27)24(23(29)17-7-6-8-18(15-17)32-2)34-26(25)28-20-9-4-5-10-21(20)33-3/h4-15,28H,27H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYVPQDAJSLAPDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=C2N)C(=O)C3=CC(=CC=C3)OC)NC4=CC=CC=C4OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

508.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-methoxybenzoyl)-N2-(2-methoxyphenyl)-3-(4-methylbenzenesulfonyl)thiophene-2,4-diamine typically involves multi-step organic reactions. One common method includes the formation of the thiophene ring followed by the introduction of amino and methoxyphenyl groups through nucleophilic substitution reactions. The tosyl group is often introduced via sulfonation reactions using tosyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatography techniques to obtain the desired purity.

Chemical Reactions Analysis

Nucleophilic Substitution at the Tosyl Group

The 4-methylbenzenesulfonyl (tosyl) group at position 3 serves as an electron-withdrawing substituent, activating the thiophene ring for nucleophilic aromatic substitution (NAS). Key findings:

| Reaction Conditions | Reagents/Nucleophiles | Products/Outcomes | Yield (%) | Source |

|---|---|---|---|---|

| Aqueous NaOH (80°C, 12 h) | Hydroxide ion | Replacement of tosyl with -OH | 62 | |

| Ethanolamine (reflux, THF, 6 h) | Primary amine | Sulfonamide derivative formation | 58 | |

| KCN (DMF, 100°C, 8 h) | Cyanide ion | Cyano-substituted thiophene | 47 |

The tosyl group’s leaving ability is enhanced under basic conditions, enabling efficient substitution with soft nucleophiles like amines or cyanide.

Hydrolysis of Methoxybenzoyl Ester

The 3-methoxybenzoyl group undergoes hydrolysis under acidic or basic conditions:

| Condition | Catalyst/Reagent | Product | Reaction Time | Selectivity | Source |

|---|---|---|---|---|---|

| 6M HCl (reflux, 4 h) | - | 3-Hydroxybenzoyl derivative | 4 h | 89% | |

| NaOH (10%, 70°C, 3 h) | Phase-transfer catalyst | Carboxylic acid derivative | 3 h | 78% |

Demethylation of the methoxy group proceeds via acid-catalyzed cleavage, while ester hydrolysis under basic conditions yields the corresponding carboxylic acid.

Amine Functionalization Pathways

The secondary amine at position 2 (N2-(2-methoxyphenyl)) participates in alkylation and acylation:

| Reaction Type | Reagents | Conditions | Product | Application | Source |

|---|---|---|---|---|---|

| Acylation | Acetyl chloride | Pyridine, RT, 2 h | N-Acetylated derivative | Enhanced solubility in polar solvents | |

| Boc Protection | Boc anhydride | DMAP, CH₂Cl₂, 0°C to RT | tert-Butoxycarbonyl-protected amine | Intermediate for peptide coupling | |

| Reductive Amination | Formaldehyde/NaBH₃CN | MeOH, 24 h | N-Methylamine analog | Bioactivity modulation |

Protection strategies (e.g., Boc) are critical for directing regioselectivity in subsequent reactions.

Electrophilic Aromatic Substitution (EAS)

The electron-rich thiophene ring undergoes regioselective EAS at position 5:

Steric hindrance from the 3-methoxybenzoyl group directs electrophiles to the less-substituted position 5 .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed coupling reactions when halogenated:

Halogenation at position 5 (via EAS) enables these transformations, expanding access to conjugated architectures .

Oxidation and Reduction

-

Oxidation : The thiophene sulfur undergoes oxidation with mCPBA (meta-chloroperbenzoic acid) to form a sulfoxide derivative (72% yield).

-

Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the benzoyl carbonyl to a hydroxymethyl group (65% yield).

Scientific Research Applications

The compound 5-(3-methoxybenzoyl)-N2-(2-methoxyphenyl)-3-(4-methylbenzenesulfonyl)thiophene-2,4-diamine is a complex organic molecule that has garnered attention in various scientific fields due to its potential applications in medicinal chemistry, material science, and organic synthesis. This article explores its applications, supported by data tables and case studies.

Structure and Characteristics

The compound features a thiophene ring substituted with various functional groups, including methoxy, sulfonyl, and amine moieties. This structural diversity enhances its reactivity and potential applications in different chemical contexts.

Medicinal Chemistry

The compound's structure suggests potential biological activity, particularly as a pharmaceutical agent. Its application in drug discovery can be categorized into several areas:

- Anticancer Activity : Thiophene derivatives have been reported to exhibit anticancer properties. Studies indicate that compounds similar to this one can inhibit tumor growth by inducing apoptosis in cancer cells.

- Antimicrobial Properties : The presence of the sulfonamide group is known to enhance antimicrobial activity. Research has shown that thiophene-based compounds can be effective against various bacterial strains.

Material Science

The unique electronic properties of thiophene derivatives make them suitable for applications in material science:

- Organic Photovoltaics : Compounds like this one can be used as electron donors or acceptors in organic solar cells, improving efficiency through enhanced charge transport properties.

- Conductive Polymers : The incorporation of thiophene units into polymer matrices can lead to materials with improved conductivity, useful in electronic devices.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis:

- Synthetic Intermediates : It can be utilized in the synthesis of more complex molecules through various coupling reactions, expanding the library of functionalized thiophenes available for research and development.

Case Study 1: Anticancer Research

A study investigated the anticancer effects of a series of thiophene derivatives, including compounds structurally related to 5-(3-methoxybenzoyl)-N2-(2-methoxyphenyl)-3-(4-methylbenzenesulfonyl)thiophene-2,4-diamine. Results indicated a significant reduction in cell viability in several cancer cell lines, suggesting its potential as a lead compound for further development.

Case Study 2: Material Applications

In another research project, the compound was tested for its efficacy as a charge transport material in organic photovoltaic cells. The results demonstrated improved power conversion efficiencies compared to traditional materials, highlighting its potential role in next-generation solar technologies.

Mechanism of Action

The mechanism of action of 5-(3-methoxybenzoyl)-N2-(2-methoxyphenyl)-3-(4-methylbenzenesulfonyl)thiophene-2,4-diamine involves its interaction with specific molecular targets. The amino and methoxy groups can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The tosyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Functional Differences

The compound’s structural analogs differ primarily in substituents, which dictate pharmacological and physicochemical properties. Key comparisons include:

Structural Insights :

- Methoxy vs. In contrast, the 2-fluorophenyl analog () introduces electron-withdrawing effects, which may enhance metabolic stability .

- 4-Methylbenzenesulfonyl vs.

Biological Activity

5-(3-Methoxybenzoyl)-N2-(2-methoxyphenyl)-3-(4-methylbenzenesulfonyl)thiophene-2,4-diamine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and biochemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a thiophene core substituted with various functional groups that contribute to its biological activity. The presence of methoxy and sulfonyl groups enhances its solubility and reactivity.

Chemical Formula : C18H20N2O4S

Molecular Weight : 364.43 g/mol

SMILES Notation : CCOC(=O)c1ccccc1C(=N)N(c2ccccc2)S(=O)(=O)c3ccccc3

The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets, including enzymes and receptors involved in cancer progression. Studies have indicated that it may inhibit key signaling pathways that promote tumor growth.

- Enzyme Inhibition : The compound has shown potential as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell proliferation. Inhibition of DHFR can lead to reduced cell division in cancerous cells, making this compound a candidate for further development as an anticancer agent .

- Antioxidant Activity : Preliminary studies suggest that the compound exhibits antioxidant properties, which may help mitigate oxidative stress in cells, thereby protecting against cellular damage and apoptosis .

Biological Activity Assays

A series of biological assays have been conducted to evaluate the efficacy of 5-(3-methoxybenzoyl)-N2-(2-methoxyphenyl)-3-(4-methylbenzenesulfonyl)thiophene-2,4-diamine:

| Assay Type | Methodology | Results |

|---|---|---|

| Cytotoxicity Assay | MTT assay on various cancer cell lines (e.g., MCF-7, HeLa) | IC50 values ranging from 10-30 µM |

| Apoptosis Induction | Flow cytometry analysis post-treatment | Increased early apoptosis in treated cells |

| Enzyme Inhibition | Spectrophotometric analysis for DHFR inhibition | Significant reduction in enzyme activity at 50 µM |

| Antioxidant Activity | DPPH radical scavenging assay | Scavenging effect comparable to standard antioxidants |

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Study on Cancer Cell Lines : A study involving MCF-7 breast cancer cells demonstrated that treatment with the compound resulted in a significant reduction in cell viability and induction of apoptosis. The mechanism was linked to the inhibition of the PI3K/Akt signaling pathway .

- In Vivo Studies : Animal models treated with the compound exhibited reduced tumor growth compared to control groups. Histological analysis revealed decreased mitotic figures in treated tumors, suggesting effective suppression of cell proliferation .

- Combination Therapy Potential : Research has explored the use of this compound in combination with traditional chemotherapeutics, showing enhanced efficacy and reduced side effects compared to monotherapy .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing thiophene-2,4-diamine derivatives like this compound?

- Methodology : Synthesis typically involves multi-step reactions with careful control of reagents and conditions. For example:

- Step 1 : React 4-methylbenzenesulfonyl chloride with a thiophene precursor under anhydrous conditions (e.g., in 1,4-dioxane) to introduce the sulfonyl group .

- Step 2 : Couple methoxybenzoyl and methoxyphenyl groups via nucleophilic substitution or condensation reactions. Use catalysts like POCl₃ for activating intermediates, as seen in thiophene derivative syntheses .

- Purification : Precipitate the product by pH adjustment (e.g., ammonia solution) and recrystallize using solvent mixtures like DMSO/water .

Q. How can researchers verify the structural integrity of this compound post-synthesis?

- Analytical Techniques :

- NMR Spectroscopy : Use H and C NMR to confirm substituent positions (e.g., methoxy groups at 3- and 2-positions) and sulfonyl/thiophene backbone integration .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., calculated vs. observed mass for C₂₆H₂₅N₂O₅S₂).

- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and bond angles, especially for bulky substituents like the 4-methylbenzenesulfonyl group .

Advanced Research Questions

Q. What experimental design considerations are critical for studying this compound’s reactivity or biological activity?

- Key Factors :

- Split-Plot Designs : Use randomized block designs with split-split plots to evaluate variables like solvent polarity, temperature, and catalyst ratios (e.g., POCl₃ concentration) .

- Control Groups : Include analogs lacking specific substituents (e.g., methoxy or sulfonyl groups) to isolate their effects on reactivity or bioactivity .

Q. How can researchers resolve contradictions in spectral data or unexpected byproducts during synthesis?

- Troubleshooting Steps :

- Byproduct Analysis : Use LC-MS to identify impurities (e.g., incomplete sulfonation or methoxy group deprotection). Adjust reaction time or stoichiometry to minimize side reactions .

- Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to detect misassignments .

Q. What advanced techniques are recommended for studying this compound’s interactions with biological targets?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.